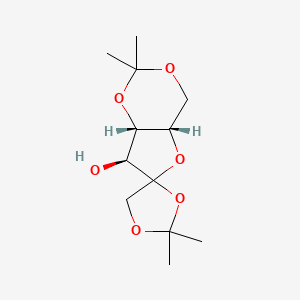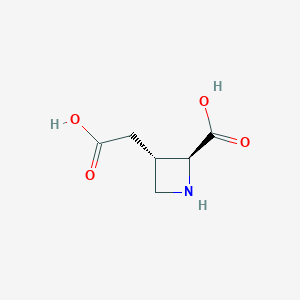![molecular formula C₁₆H₂₁NO₁₁ B1139954 2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol CAS No. 157956-98-4](/img/structure/B1139954.png)
2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, each tailored to introduce specific functional groups or structural features. For instance, compounds with similar complexity have been synthesized through routes involving halogenation, coupling reactions, nucleophilic reactions, and protective group strategies. These methods provide high yields and selectivity, essential for obtaining the desired product with high purity (Zhang et al., 2019).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, NMR spectroscopy, and computational modeling, plays a crucial role in confirming the structural identity and conformation of synthesized compounds. Studies on related molecules have utilized these techniques to elucidate their complex structures, providing insights into their geometric configuration and molecular interactions (Kant et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds with multiple functional groups can lead to a variety of products, depending on the reaction conditions and the reactivity of the functional groups. For example, reductive decomposition, pyrolysis, and acid/base-mediated decompositions have been explored for structurally related compounds, yielding insights into their reactivity patterns and the stability of their chemical bonds (Yamamoto et al., 1980).
Wissenschaftliche Forschungsanwendungen
1. Diabetes Management
A computational study identified 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, structurally similar to the compound , as a potential target in diabetes management. This substance, isolated from Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), was found to potentially target dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, phosphoenolpyruvate carboxykinase, glycogen synthase kinase-3β, and glucokinase, making it a promising candidate for diabetes treatment (Muthusamy & Krishnasamy, 2016).
2. Solubility Studies in Ethanol-Water Solutions
The solubility of various saccharides, including similar compounds, in ethanol-water mixtures was examined. Understanding the solubility behavior of such compounds is crucial for their potential application in various pharmaceutical and chemical processes (Gong, Wang, Zhang, & Qu, 2012).
3. Chemiluminescence Reactions
A study on oxalate esters of 2-nitro-4-alkoxycarbonylphenol and 2-alkoxycarbonyl-4-nitrophenol, which are structurally related, revealed their application in peroxyoxalate chemiluminescence reactions. These compounds showed potential for high-sensitivity detection in analytical chemistry, especially in detecting hydrogen peroxide and fluorescent compounds (Imai, Nawa, Tanaka, & Ogata, 1986).
4. Catalytic Activity in Oxidorhenium(V) Complexes
Oxidorhenium(V) complexes containing functional groups like nitrophenol demonstrated varied catalytic activities. This study highlights the potential of structurally similar compounds in catalyzing significant chemical reactions, such as cyclooctene epoxidation and perchlorate reduction (Schachner, Berner, Belaj, & Mösch‐Zanetti, 2019).
5. Synthesis of Important Intermediates
Compounds like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, closely related to the given compound, have been synthesized as intermediates for anticancer drugs. The study highlights the relevance of such compounds in pharmaceutical synthesis (Zhang, Zhou, Gu, & Xu, 2019).
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes involved in carbohydrate metabolism . These enzymes play a crucial role in energy production and other vital cellular processes.
Mode of Action
It’s suggested that it may function as a substrate, facilitating the understanding of complex mechanisms underlying certain biochemical processes . The compound’s interaction with its targets could lead to changes in enzymatic activity, influencing the rate of the biochemical reactions they catalyze.
Biochemical Pathways
The compound is involved in the decomposition of xylan, a polysaccharide found in plant cell walls . This suggests that it may play a role in the breakdown and utilization of complex carbohydrates. The downstream effects of this could include the release of simple sugars for energy production and other metabolic processes.
Eigenschaften
IUPAC Name |
2-[4,5-dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO11/c18-8-5-25-15(13(21)11(8)19)28-10-6-26-16(14(22)12(10)20)27-9-4-2-1-3-7(9)17(23)24/h1-4,8,10-16,18-22H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURNKPXYSFMDNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


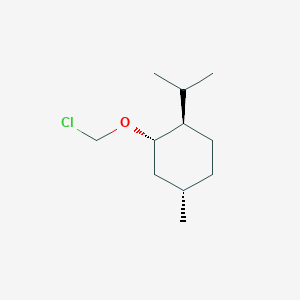



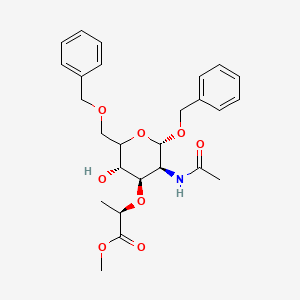

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

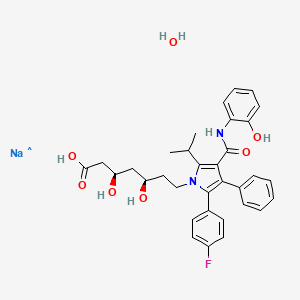

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)
